molecular formula C12H11BrN2O B8522578 10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine

Cat. No. B8522578
M. Wt: 279.13 g/mol
InChI Key: UQCMUESMHRVJDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine is a useful research compound. Its molecular formula is C12H11BrN2O and its molecular weight is 279.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 10-Bromo-6-methyl-5,6-dihydrobenzo[f]imidazo[1,2-d][1,4]oxazepine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H11BrN2O

Molecular Weight

279.13 g/mol

IUPAC Name

10-bromo-6-methyl-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine

InChI

InChI=1S/C12H11BrN2O/c1-8-7-15-5-4-14-12(15)10-6-9(13)2-3-11(10)16-8/h2-6,8H,7H2,1H3

InChI Key

UQCMUESMHRVJDG-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C=CN=C2C3=C(O1)C=CC(=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-(5-bromo-2-fluoro-phenyl)-1H-imidazole (250 mg, 1.0371 mmol) in dimethylformamide (3.0 mL) was added sodium hydride (1.1 equiv., 45.6 mg, 1.1408 mmol) at 0° C. The reaction was stirred at this temperature for 10 minutes, then (+/−)-propylene oxide (1.2 equiv., 0.09 mL, 1.2445 mmol) was added and the mixture was allowed to warm up to room temperature. The reaction was then heated to 95° C. for 6 h. The reaction mixture was cooled to room temperature and quenched with saturated aqueous ammonium chloride. The solution was extracted 3× with methylene chloride. The organic layers were combined, dried with sodium sulfate, and concentrated in vacuo. The crude was purified by flash chromatography (5-100% EtOAc in heptanes) to afford 188 mg (65% yield) of an orange solid.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
45.6 mg
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One
Quantity
0.09 mL
Type
reactant
Reaction Step Two
Yield
65%

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